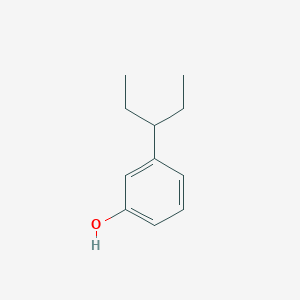
3-(1-Ethylpropyl)phenol
Übersicht
Beschreibung
3-(1-Ethylpropyl)phenol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is a substituted phenol, where the phenolic hydroxyl group is attached to a benzene ring that is further substituted with a 1-ethylpropyl group at the third position. This compound is primarily used in research settings and has various applications in the field of chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(1-Ethylpropyl)phenol involves the reaction of 3-methylphenol with n-butyllithium and lithium potassium (OCH2CH2NMe2)2 in various solvents at 20°C. This is followed by the addition of ethene in various solvents at 80°C under a pressure of 7600 - 11400 Torr for 48 hours . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production methods for substituted phenols, including this compound, often involve nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are designed to be scalable and efficient, often utilizing green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethylpropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide, oxone, and molecular oxygen.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, molecular oxygen.
Reduction: Sodium borohydride.
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, alkyl halides, and aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, and alkylated phenols.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethylpropyl)phenol is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(1-Ethylpropyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, phenolic compounds can modulate enzyme activity and signal transduction pathways, contributing to their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
m-Cresol: A methyl-substituted phenol with a hydroxyl group at the meta position.
p-Cresol: A methyl-substituted phenol with a hydroxyl group at the para position.
2-Ethylphenol: A phenol with an ethyl group at the ortho position.
Uniqueness
3-(1-Ethylpropyl)phenol is unique due to the presence of the 1-ethylpropyl group at the third position of the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other phenolic compounds. The specific substitution can affect its solubility, boiling point, and interaction with other molecules, providing unique advantages in certain applications .
Eigenschaften
IUPAC Name |
3-pentan-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAMQQHKATWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


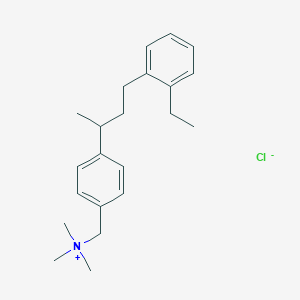

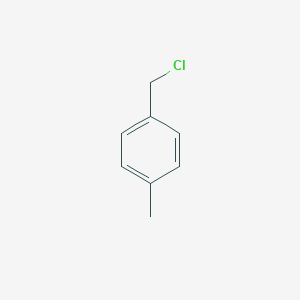
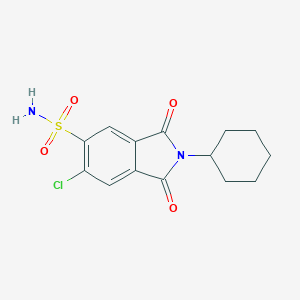
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

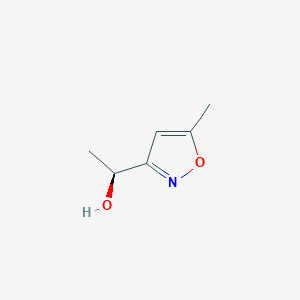
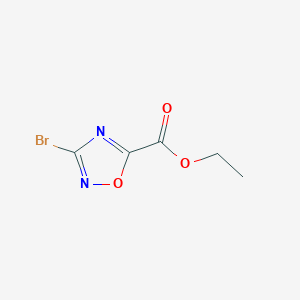
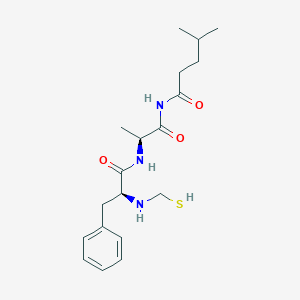
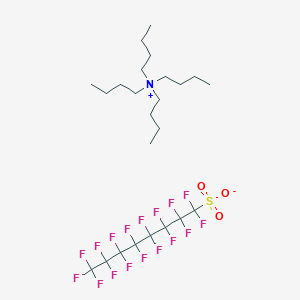
![2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B47517.png)
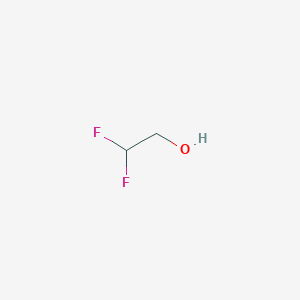
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
